tert-butyl N-{4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
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Overview
Description
tert-Butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate: is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a hydroxycarbamimidoyl moiety, making it a versatile molecule in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products .
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclohexyl ring provides structural stability, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate is unique due to the presence of the hydroxycarbamimidoyl group. This functional group imparts distinct chemical reactivity and potential biological activity, setting it apart from other tert-butyl carbamate derivatives .
Properties
Molecular Formula |
C12H23N3O3 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[4-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h8-9,17H,4-7H2,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
YLQNRCQJGRQRBB-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=NO)N |
Origin of Product |
United States |
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